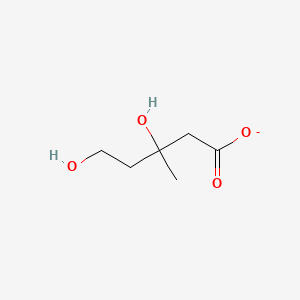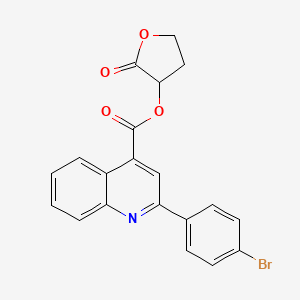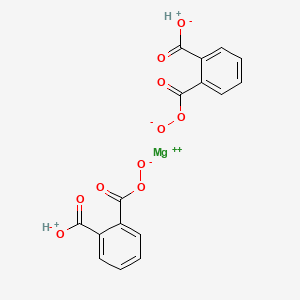
L-732138
描述
This compound has shown significant efficacy in binding to human NK-1 receptors with an IC50 value of 2.3 nM . It is primarily used in scientific research to study pain modulation, inflammation, and cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-732138 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the core bicyclic structure.
Functionalization: Introduction of functional groups such as trifluoromethyl groups and other substituents to enhance the binding affinity and selectivity for the NK-1 receptor.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and employing industrial purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
L-732138 undergoes various chemical reactions, including:
Oxidation: This can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to reduce specific functional groups, which can be crucial in modifying the compound’s pharmacokinetic properties.
Substitution: Common in the modification of the aromatic rings or other substituents to enhance receptor binding.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reactions: Often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
科学研究应用
L-732138 has a wide range of applications in scientific research:
Chemistry: Used to study the binding interactions with NK-1 receptors and to develop new receptor antagonists.
Biology: Helps in understanding the role of substance P in pain and inflammation pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like chronic pain, depression, and cancer.
Industry: Utilized in the development of new pharmaceuticals targeting the NK-1 receptor.
作用机制
L-732138 exerts its effects by competitively binding to the NK-1 receptor, thereby blocking the action of substance P. This inhibition prevents the downstream signaling pathways that lead to pain perception, inflammation, and other physiological responses. The molecular targets include the NK-1 receptor on neurons and other cells involved in the pain and inflammatory pathways .
相似化合物的比较
Similar Compounds
Aprepitant: Another NK-1 receptor antagonist used clinically for preventing chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Casopitant: Investigated for its potential in treating depression and anxiety.
Uniqueness of L-732138
This compound is unique due to its high selectivity and potency for the human NK-1 receptor compared to other species. It has a 200-fold higher potency in human receptors than in rat receptors and over 1000-fold higher potency than for NK-2 and NK-3 receptors . This makes it a valuable tool in research focused on human-specific pathways and conditions.
属性
分子式 |
C22H18F6N2O3 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC 名称 |
[3,5-bis(trifluoromethyl)phenyl]methyl 2-acetamido-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C22H18F6N2O3/c1-12(31)30-19(8-14-10-29-18-5-3-2-4-17(14)18)20(32)33-11-13-6-15(21(23,24)25)9-16(7-13)22(26,27)28/h2-7,9-10,19,29H,8,11H2,1H3,(H,30,31) |
InChI 键 |
BYYQYXVAWXAYQC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
规范 SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B1229122.png)



![2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole](/img/structure/B1229126.png)



![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)



